Osimertinib

Catalog No.
S002899
CAS No.
1421373-65-0
M.F
C28H33N7O2
M. Wt
499.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Osimertinib

CAS Number

1421373-65-0

Product Name

Osimertinib

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide

Molecular Formula

C28H33N7O2

Molecular Weight

499.6 g/mol

InChI

InChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)

InChI Key

DUYJMQONPNNFPI-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC

Synonyms

AZD9291; AZD-9291; Osimertinib

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC

Description

The exact mass of the compound Osimertinib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Osimertinib as a Third-Generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI):

Osimertinib is a small molecule specifically designed to target and inhibit the epidermal growth factor receptor (EGFR), a protein involved in cell growth and proliferation. It belongs to the class of drugs known as third-generation EGFR tyrosine kinase inhibitors (TKIs), meaning it has a higher selectivity and potency compared to previous generations of TKIs when targeting specific mutations in the EGFR gene.

Treatment of EGFR-Mutated NSCLC:

Osimertinib is primarily used in the treatment of advanced non-small cell lung cancer (NSCLC) harboring specific mutations in the EGFR gene. These mutations are most commonly found in females and never-smokers with NSCLC. Research has demonstrated its effectiveness in both first-line and second-line treatment settings for patients with these specific mutations, showing significant improvement in progression-free survival (PFS) compared to other treatment options.

Targeting T790M Mutation-Positive NSCLC:

One of the significant advantages of Osimertinib is its ability to overcome resistance developed by cancer cells to first-generation EGFR TKIs due to a specific mutation known as T790M. This mutation occurs in the EGFR gene and renders the cancer cells resistant to the initial treatment. However, research has shown that Osimertinib effectively targets these T790M-positive NSCLC cases, leading to improved clinical outcomes compared to standard chemotherapy options.

Investigation of Biomarkers and Treatment Optimization:

Ongoing research with Osimertinib focuses on identifying biomarkers that can further predict treatment response and resistance development. Additionally, researchers are exploring combinations of Osimertinib with other therapies or targeted agents to potentially improve treatment efficacy and overcome emerging resistance mechanisms.

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by AstraZeneca, primarily used for the treatment of metastatic non-small cell lung cancer (NSCLC) characterized by specific mutations in the EGFR gene, particularly the T790M mutation. This mutation often arises as a resistance mechanism following treatment with first- and second-generation EGFR TKIs. Osimertinib is notable for its ability to irreversibly bind to mutant forms of EGFR, effectively inhibiting cancer cell proliferation while sparing wild-type EGFR, which reduces potential side effects associated with traditional therapies .

The chemical formula for osimertinib mesylate is C28H33N7O2•CH4O3S, with a molecular weight of approximately 596 g/mol. Its structure includes an acrylamide moiety that facilitates covalent bonding to the cysteine residue at position 797 of the EGFR protein, which is crucial for its mechanism of action against resistant cancer cells .

Osimertinib acts by specifically targeting EGFR mutations, particularly the T790M mutation, which is a common cause of resistance to first-generation EGFR TKIs [, ]. By binding to the mutated EGFR protein, Osimertinib inhibits its tyrosine kinase activity, a critical step in the signaling cascade that promotes cancer cell proliferation and survival [, ]. This targeted inhibition disrupts these growth signals and leads to tumor regression or disease control [, ].

Clinical trials have shown Osimertinib to be generally well-tolerated, with manageable side effects such as diarrhea, rash, and dry skin []. However, it can interact with other medications, and careful monitoring is required [].

Data on specific hazards:

  • Carcinogenicity: No data available on carcinogenicity in humans.
  • Mutagenicity: No data available on mutagenicity in humans.
  • Reproductive toxicity: Osimertinib can cause harm to an unborn baby; pregnancy should be avoided during treatment [].

Osimertinib functions through a unique mechanism involving covalent modification of the EGFR protein. The compound reacts with the thiol group of cysteine 797 in mutant forms of EGFR, leading to irreversible inhibition. This reaction can be modeled using quantum mechanics/molecular mechanics simulations, which indicate that certain mutations, such as L718Q, can alter the conformational dynamics of the EGFR-osimertinib complex, potentially leading to resistance .

The primary chemical reaction can be summarized as follows:

  • Covalent Bond Formation: Osimertinib binds covalently to Cys797 in mutant EGFR.
  • Inhibition of Kinase Activity: This binding inhibits downstream signaling pathways that promote tumor growth.

Osimertinib exhibits high selectivity and potency against various mutant forms of EGFR, including L858R and T790M mutations. In preclinical studies, osimertinib demonstrated significant antitumor activity in NSCLC models harboring these mutations. The drug has shown a 62% objective response rate in patients with T790M-positive NSCLC and a median progression-free survival of approximately 12 months .

The pharmacodynamics of osimertinib reveal that it operates at much lower concentrations compared to first-generation inhibitors due to its high affinity for mutant EGFR variants. This selectivity minimizes off-target effects and enhances therapeutic efficacy.

The synthesis of osimertinib involves several key steps that include:

  • Formation of the Core Structure: The synthesis begins with the construction of the pyrimidine core which is then substituted with various functional groups.
  • Introduction of the Acrylamide Moiety: The acrylamide group is introduced to facilitate covalent binding to the target cysteine residue in EGFR.
  • Final Purification: The final product undergoes purification processes such as crystallization or chromatography to achieve pharmaceutical-grade purity.

Specific synthetic routes have been detailed in literature, highlighting various intermediates and reaction conditions used throughout the process .

Osimertinib is primarily indicated for:

  • Treatment of Metastatic Non-Small Cell Lung Cancer: Specifically for patients with T790M mutation-positive tumors who have progressed on previous therapies.
  • Clinical Trials: Ongoing research is investigating its efficacy in combination therapies and other types of cancers exhibiting similar mutations.

The drug has received regulatory approval from multiple health authorities worldwide, including the U.S. Food and Drug Administration .

Osimertinib undergoes significant metabolic processing primarily via cytochrome P450 enzymes, particularly CYP3A4. Interaction studies reveal that strong inducers or inhibitors of this enzyme can significantly affect osimertinib's pharmacokinetics. Co-administration with strong CYP3A4 inducers should be avoided as they can reduce drug efficacy by decreasing plasma concentrations .

Common adverse reactions associated with osimertinib include skin rash, diarrhea, and respiratory issues, which are generally manageable compared to earlier generation TKIs .

Several compounds share structural or functional similarities with osimertinib, particularly within the class of EGFR TKIs:

Compound NameTarget MutationsUnique Features
ErlotinibL858R, exon 19 deletionsFirst-generation TKI; reversible binding
GefitinibL858R, exon 19 deletionsFirst-generation TKI; similar mechanism but less potent against T790M
AfatinibL858R, exon 19 deletionsIrreversible inhibitor but less selective than osimertinib
DacomitinibMultiple mutationsPan-HER inhibitor; broader target range
OlmutinibVarious mutationsUnder investigation; potential third-generation agent
Egf816T790M mutationInvestigational; aims to target resistant mutations

Osimertinib's unique profile lies in its high selectivity for mutant forms of EGFR while minimizing toxicity associated with wild-type inhibition, making it a preferred option in clinical settings for treating resistant NSCLC cases .

Classical Synthetic Routes for Osimertinib Production

The development of synthetic routes for osimertinib production has evolved significantly since its initial discovery, with multiple approaches documented in the literature demonstrating varying degrees of efficiency and scalability [1] [2]. The classical synthetic methodology primarily relies on cross-coupling reactions and cyclization strategies to construct the complex heterocyclic framework characteristic of this third-generation epidermal growth factor receptor tyrosine kinase inhibitor [3].

An improved convergent synthetic route has been developed that demonstrates enhanced efficiency compared to the original methodology [2]. This approach utilizes a key cyclization reaction between 1-(4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)guanidine and 3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one to construct the 4-(1H-indol-3-yl)-N-phenylpyrimidin-2-amine framework [2]. The convergent methodology achieves osimertinib in 40.4% yield over six steps with 99.1% purity as determined by high-performance liquid chromatography [2] [11].

Recent optimization efforts have focused on revisiting classical synthetic parameters including solvents, temperature conditions, reagents, and reaction times [1] [13]. These modifications have resulted in a cost-effective and environmentally conscious methodology that provides shortened reaction times and eliminates purification steps through column chromatography [1] [13]. Notably, four of the seven total synthetic steps proceed quantitatively or near-quantitatively with yields of approximately 98% [1] [13]. This optimized protocol delivers a substantially improved overall yield of up to 68% [1] [13].

Synthetic RouteTotal StepsOverall Yield (%)Key Features
Original Classical Route [5]756Cross-coupling approach
Convergent Route [2]640.4Key cyclization strategy
Optimized Classical Route [1] [13]768Enhanced parameters

The classical synthetic routes demonstrate the evolution from initial discovery chemistry to more refined and scalable processes suitable for pharmaceutical development [1] [2] [5].

Green Chemistry Approaches to Yield Enhancement

The implementation of green chemistry principles in osimertinib synthesis has emerged as a critical area of development, addressing both environmental sustainability and process efficiency concerns [1] [6] [7]. Green chemistry methodologies focus on minimizing waste generation, reducing hazardous reagent usage, and improving overall process sustainability while maintaining or enhancing synthetic yields [1] [6].

Continuous flow synthesis represents a significant advancement in green chemistry applications for osimertinib intermediate preparation [6]. The development of scalable telescoped continuous flow procedures for acetylation and nitration of 4-fluoro-2-methoxyaniline has been successfully implemented [6]. This approach addresses the inherent hazards associated with nitration reactions, including thermal runaway and intermediate explosivity, which present challenges in traditional large-scale batch reactor systems [6]. The continuous flow methodology utilizes a modular microreactor platform with inline temperature measurement, enabling precise control over reaction parameters [6].

The flow-based acetylation and nitration process has been optimized to achieve 82% isolated yield over two telescoped steps, corresponding to a throughput of 25 millimoles per hour at laboratory scale [6]. Upon transfer to industrial partners and scale-up through higher flow rates and microreactor platform sizing, the process achieves 83% isolated yield with a throughput of 2 moles per hour, equivalent to 0.46 kilograms per hour [6]. The subsequent batch deprotection step provides 4-fluoro-2-methoxy-5-nitroaniline in 97% yield [6].

Environmental assessment using Analytical Eco-Scale methodology has been applied to evaluate the greenness of analytical methods associated with osimertinib [7]. The implementation of ultra-performance liquid chromatography with tandem mass spectrometry utilizing reduced mobile phase flow rates and decreased acetonitrile percentages demonstrates improved environmental characteristics [7]. The assessment employing Analytical Greenness Calculator principles achieved a score of 0.76, indicating a high degree of environmental responsibility [7].

Solvent optimization represents another crucial aspect of green chemistry implementation [1] [13]. The revised synthetic protocols eliminate the need for column chromatographic purifications in multiple steps, significantly reducing solvent consumption and waste generation [1] [13]. The optimization of reaction conditions has enabled the use of more environmentally benign solvents while maintaining or improving reaction yields [1] [13].

Green Chemistry MetricTraditional ApproachOptimized ApproachImprovement
Overall Yield (%) [1] [13]5668+21%
Purification Steps [1] [13]Multiple columnsEliminatedSignificant reduction
Flow Process Yield (%) [6]Batch: 75Flow: 83+11%
Environmental Score [7]Not assessed0.76High sustainability

The integration of green chemistry principles has demonstrated substantial benefits in terms of both environmental impact and process efficiency, establishing a foundation for sustainable large-scale osimertinib production [1] [6] [7].

Intermediate Stabilization Strategies in Large-Scale Synthesis

The stabilization of synthetic intermediates during large-scale osimertinib production presents significant technical challenges that directly impact process efficiency and product quality [10] [11] [12]. Understanding the chemical behavior of key intermediates under various storage and processing conditions is essential for developing robust manufacturing protocols [10] [11].

Research has identified specific instability mechanisms affecting osimertinib and its synthetic precursors [10]. The primary degradation pathway involves Michael addition reactions between the acrylamide moiety and cysteine-containing compounds present in various matrices [10]. This reaction mechanism is particularly relevant during intermediate storage and handling, as it can lead to irreversible covalent bond formation and subsequent loss of material [10]. The instability phenomenon affects not only the final product but also intermediate compounds containing similar reactive functional groups [10].

Protein precipitation strategies using organic solvents have proven effective for intermediate stabilization [10]. Acetonitrile has been identified as particularly suitable due to its dual capability of precipitating both proteins and free cysteine compounds [10]. The low solubility of cysteine in acetonitrile makes it an appropriate additive for maintaining intermediate stability during storage and processing [10]. Experimental validation demonstrates that acetonitrile addition prevents substantial degradation even under elevated temperature conditions for extended periods [10].

Purification methodologies for synthetic intermediates have been systematically developed to address large-scale requirements [2] [11] [12]. The preparation of key intermediates such as 1-(1-methyl-1H-indol-3-yl)ethan-1-one involves methylation using sodium hydride and dimethyl sulfate in dimethylformamide, achieving 87% yield [2]. The subsequent condensation with dimethylformamide dimethyl acetal in toluene under reflux conditions provides 3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one in 89% yield [2].

Critical process parameters for intermediate control have been established based on structure-activity relationships and impurity profiles [19]. The manufacturing process incorporates specific controls for intermediates that could significantly affect the final drug substance structure and purity [19]. Temperature control strategies maintain intermediate stability, with optimal storage conditions established at reduced temperatures with appropriate solvent systems [12].

IntermediateStabilization MethodStorage ConditionYield Preservation
Acrylamide precursors [10]Acetonitrile additionControlled temperature>95%
Indole intermediates [2]Solvent optimizationInert atmosphere87-89%
Nitro compounds [12]Temperature controlReduced temperature>95%
Guanidine derivatives [2]Direct use strategyImmediate processingQuantitative

The implementation of these stabilization strategies ensures consistent intermediate quality throughout the large-scale manufacturing process, contributing to overall process robustness and product reproducibility [2] [10] [11] [12].

Industrial-Scale Process Validation and Purity Control

Industrial-scale validation of osimertinib manufacturing processes requires comprehensive analytical methodologies and stringent quality control measures to ensure consistent product quality and regulatory compliance [16] [17] [19] [20]. The validation framework encompasses multiple analytical techniques designed to monitor critical quality attributes throughout the production process [16] [17].

High-performance liquid chromatography methods have been extensively validated for osimertinib purity analysis and impurity quantification [16] [22]. The analytical methodology employs reverse-phase chromatography utilizing Inert Sustain C18 columns with gradient elution systems comprising formic acid-adjusted mobile phases and acetonitrile [16]. The method demonstrates adequate separation of osimertinib from its major impurities including chloro impurity, hydroxy impurity, methoxy impurity, des-acrylic acid impurity, N-oxide, and dimeric species [16]. Validation parameters including specificity, linearity, accuracy, precision, and robustness meet international regulatory standards [16].

Ultra-performance liquid chromatography coupled with tandem mass spectrometry has been implemented for enhanced sensitivity and specificity in osimertinib quantification [17] [22]. The methodology utilizes Waters XTerra MS C18 columns with acetonitrile-water mobile phases containing ammonia modifiers [17] [22]. Validation results demonstrate relative standard deviations ranging from 5.38% to 9.76% for intra-day precision and 6.02% to 9.46% for inter-day precision [17] [22]. Extraction recovery ranges from 84.31% to 96.14%, with matrix effects calculated between 91.46% and 97.18% [17] [22].

Genotoxic impurity control represents a critical aspect of industrial validation, particularly for the chloro impurity classified under International Council for Harmonisation M7 guidelines [23] [26]. The acceptable limit for genotoxic impurities in osimertinib mesylate is established at 18.75 parts per million, calculated based on the maximum daily dosage and threshold of toxicological concern principles [23]. Specialized analytical methods employing ultra-performance liquid chromatography with quadrupole detector systems achieve detection limits suitable for trace-level quantification [23].

Process analytical technology implementation enables real-time monitoring and control during commercial production [19]. The validated manufacturing process incorporates critical process parameters designed to ensure consistent identity and purity of the drug substance [19]. Starting material specifications and intermediate controls are established based on structure-activity relationships and historical batch data [19].

Stability-indicating analytical methods have been developed to evaluate osimertinib degradation under various stress conditions [16]. Forced degradation studies demonstrate stability under thermal, photolytic, and neutral conditions, while revealing susceptibility under acidic, basic, and oxidative environments [16]. All major degradation products are adequately resolved from the principal peak, enabling accurate quantification during stability studies [16].

Analytical MethodDetection LimitPrecision (RSD %)Recovery (%)Application
RP-HPLC [16]Not specified<15Not specifiedImpurity analysis
UPLC-MS/MS [17] [22]1 ng/mL5.38-9.7684.31-96.14Quantification
UPLC-QDa [23]0.375 ppm1.7Not specifiedGenotoxic impurities
MALDI-IM-MS/MS [25]5 ng/mL<11 CVVariableAdvanced analysis

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

499.26957332 g/mol

Monoisotopic Mass

499.26957332 g/mol

Heavy Atom Count

37

Appearance

Brown to yellow solid powder

UNII

3C06JJ0Z2O

Drug Indication

Osimertinib is indicated as adjuvant therapy after tumor resection in adult patients with non-small cell lung cancer (NSCLC) whose tumors have epidermal growth factor receptor (EGFR) exon 19 deletions or exon 21 L858R mutations (as detected by an FDA-approved test), and as the first-line treatment of adult patients with metastatic NSCLC whose tumors have EGFR exon 19 deletions or exon 21 L858R mutations (as detected by an FDA-approved test). Osimertinib is also indicated for the treatment of adult patients with metastatic EGFR T790M mutation-positive NSCLC, as detected by an FDA-approved test, whose disease has progressed on or after EGFR TKI therapy.
TAGRISSO as monotherapy is indicated for: - the adjuvant treatment after complete tumour resection in adult patients with stage IB-IIIA non-small cell lung cancer (NSCLC) whose tumours have epidermal growth factor receptor (EGFR) exon 19 deletions or exon 21 (L858R) substitution mutations- the first-line treatment of adult patients NSCLC with activating EGFR mutations. - the treatment of adult patients with locally advanced or metastatic EGFR T790M mutation-positive NSCLC. TAGRISSO as monotherapy is indicated for: - the adjuvant treatment after complete tumour resection in adult patients with stage IB-IIIA non-small cell lung cancer (NSCLC) whose tumours have epidermal growth factor receptor (EGFR) exon 19 deletions or exon 21 (L858R) substitution mutations. - the first-line treatment of adult patients with locally advanced or metastatic NSCLC with activating EGFR mutations. - the treatment of adult patients with locally advanced or metastatic EGFR T790M mutation-positive NSCLC.

Livertox Summary

Osimertinib is a small molecule tyrosine kinase receptor inhibitor and antineoplastic agent that is used in the therapy of selected forms of advanced non-small cell lung cancer (NSCLC). Osimertinib is associated with a moderate rate of serum aminotransferase elevations during therapy and rare instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

Mechanism of Action

Osimertinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that binds to certain mutant forms of EGFR (T790M, L858R, and exon 19 deletion) that predominate in non-small cell lung cancer (NSCLC) tumours following treatment with first-line EGFR-TKIs. As a third-generation tyrosine kinase inhibitor, osimertinib is specific for the gate-keeper T790M mutation which increases ATP binding activity to EGFR and results in poor prognosis for late-stage disease. Furthermore, osimertinib has been shown to spare wild-type EGFR during therapy, thereby reducing non-specific binding and limiting toxicity. Compared to wild-type EGFR, osimertinib has 200 times higher affinity for EGFR molecules with the L858R/T790M mutation _in vitro_.

Absorption Distribution and Excretion

The median time to Cmax was found to be 6 hours.
Osimertinib is primarily eliminated through excretion in the feces (68%), to a lesser extent through urine (14%), while only 2% is excreted unchanged.
The mean volume of distribution at steady state is 918 L.
Oral clearance is 14.3 L/hr.

Metabolism Metabolites

Osimertinib is metabolized to at least two pharmacologically active metabolites, AZ7550 and AZ5104, that circulate at approximately 10% of the concentration of the parent compound. Biochemical assays have shown that AZ7550 has similar potency and efficacy to osimertinib, while AZ5104 is more potent against mutant and wild-type EGFR. The main metabolic pathways are oxidation (predominantly by CYP3A) and dealkylation.

Wikipedia

Osimertinib
NNC_45-0095

Biological Half Life

The population estimated mean half-life is 48 hours.

Use Classification

Human drugs -> Other antineoplastic agents, Protein kinase inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Modify: 2023-08-15
1: Hsiao SH, Lu YJ, Li YQ, Huang YH, Hsieh CH, Wu CP. Osimertinib (AZD9291)
Attenuates the Function of Multidrug Resistance-Linked ATP-Binding Cassette
Transporter ABCB1 in Vitro. Mol Pharm. 2016 Jun 6;13(6):2117-25. doi:
10.1021/acs.molpharmaceut.6b00249. Epub 2016 May 19. PubMed PMID: 27169328.
2: Gautschi O, Aebi S, Heukamp LC. Successful AZD9291 Therapy Based on
Circulating T790M. J Thorac Oncol. 2015 Dec;10(12):e122-3. doi:
10.1097/JTO.0000000000000676. PubMed PMID: 26709490.
3: Remon J, Planchard D. AZD9291 in EGFR-mutant advanced non-small-cell lung
cancer patients. Future Oncol. 2015 Nov;11(22):3069-81. doi: 10.2217/fon.15.250.
Epub 2015 Oct 9. Review. PubMed PMID: 26450446.
4: Finlay MR, Anderton M, Ashton S, Ballard P, Bethel PA, Box MR, Bradbury RH,
Brown SJ, Butterworth S, Campbell A, Chorley C, Colclough N, Cross DA, Currie GS,
Grist M, Hassall L, Hill GB, James D, James M, Kemmitt P, Klinowska T, Lamont G,
Lamont SG, Martin N, McFarland HL, Mellor MJ, Orme JP, Perkins D, Perkins P,
Richmond G, Smith P, Ward RA, Waring MJ, Whittaker D, Wells S, Wrigley GL.
Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing
and T790M resistance mutations that spares the wild type form of the receptor. J
Med Chem. 2014 Oct 23;57(20):8249-67. doi: 10.1021/jm500973a. Epub 2014 Oct 1.
PubMed PMID: 25271963.
5: Cross DA, Ashton SE, Ghiorghiu S, Eberlein C, Nebhan CA, Spitzler PJ, Orme JP,
Finlay MR, Ward RA, Mellor MJ, Hughes G, Rahi A, Jacobs VN, Red Brewer M,
Ichihara E, Sun J, Jin H, Ballard P, Al-Kadhimi K, Rowlinson R, Klinowska T,
Richmond GH, Cantarini M, Kim DW, Ranson MR, Pao W. AZD9291, an irreversible EGFR
TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer.
Cancer Discov. 2014 Sep;4(9):1046-61. doi: 10.1158/2159-8290.CD-14-0337. Epub
2014 Jun 3. PubMed PMID: 24893891; PubMed Central PMCID: PMC4315625.

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